![molecular formula C22H18N2O3S B2736253 N-[3a,11c-dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazol-1(4H)-ylcarbothioyl]benzenecarboxamide CAS No. 317377-60-9](/img/structure/B2736253.png)
N-[3a,11c-dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazol-1(4H)-ylcarbothioyl]benzenecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3a,11c-dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazol-1(4H)-ylcarbothioyl]benzenecarboxamide is a useful research compound. Its molecular formula is C22H18N2O3S and its molecular weight is 390.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Preparation Methods
Synthetic Routes and Reaction Conditions: This compound can be synthesized through a multi-step process involving the cyclization of specific intermediates. The preparation generally starts with the formation of the benzo[5,6]chromeno[4,3-c]isoxazole core, followed by the introduction of the carbothioyl and benzenecarboxamide groups. Reaction conditions often involve controlled temperatures, catalysts, and specific solvents to drive the desired transformations.
Industrial Production Methods: Industrial production may involve scalable synthetic strategies that ensure high yield and purity. This often includes the optimization of reaction conditions, the use of continuous flow reactors, and advanced purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: N-[3a,11c-dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazol-1(4H)-ylcarbothioyl]benzenecarboxamide can undergo a variety of chemical reactions, including oxidation, reduction, and substitution reactions. These transformations are pivotal in modifying the compound's properties and functionalities.
Common Reagents and Conditions: The compound reacts with common oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions often utilize reagents like alkyl halides or acyl chlorides.
Major Products Formed: These reactions result in the formation of derivatives that may exhibit different chemical properties. For instance, oxidation can introduce hydroxyl groups, while reduction might convert carbonyl groups to alcohols.
Scientific Research Applications
Chemistry: In chemistry, it serves as an intermediate for synthesizing complex molecules, providing a scaffold for further chemical modifications.
Biology: The compound shows potential in biological studies, particularly in binding studies with proteins and enzymes due to its unique structure.
Medicine: Its intricate framework might be explored for developing new pharmaceuticals, especially as a lead compound for drug discovery.
Industry: In industrial applications, it could be utilized in the development of novel materials, particularly in fields like organic electronics and polymer chemistry.
Mechanism of Action: The compound's mechanism of action depends on its interaction with specific molecular targets. For instance, in a biological context, it may interact with enzymes or receptors, altering their function. The benzo[5,6]chromeno[4,3-c]isoxazole moiety could be crucial for its binding affinity, while the carbothioyl and benzenecarboxamide groups might modulate its activity and specificity.
Comparison with Similar Compounds: N-[3a,11c-dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazol-1(4H)-ylcarbothioyl]benzenecarboxamide can be compared to other complex organic compounds with similar structural motifs. Compounds like benzoisoxazoles, benzofurans, and chromenoisoxazoles share some structural features but differ in their functional groups and overall reactivity.
Similar Compounds
Benzoisoxazoles
Benzofurans
Chromenoisoxazoles What sets this compound apart is the specific combination of the benzo[5,6]chromeno[4,3-c]isoxazole core with carbothioyl and benzenecarboxamide functionalities, which imparts unique chemical and physical properties that can be tailored for specific applications.
Properties
IUPAC Name |
N-[(13S,17R)-11,15-dioxa-16-azatetracyclo[8.7.0.02,7.013,17]heptadeca-1(10),2,4,6,8-pentaene-16-carbothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O3S/c25-21(15-7-2-1-3-8-15)23-22(28)24-20-16(13-27-24)12-26-18-11-10-14-6-4-5-9-17(14)19(18)20/h1-11,16,20H,12-13H2,(H,23,25,28)/t16-,20+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNVFXCUPOOWGDC-OXJNMPFZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CON(C2C3=C(O1)C=CC4=CC=CC=C43)C(=S)NC(=O)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2CON([C@H]2C3=C(O1)C=CC4=CC=CC=C43)C(=S)NC(=O)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(morpholin-4-yl)propyl]-4-(2-phenylacetyl)-1H-pyrrole-2-carboxamide](/img/structure/B2736171.png)
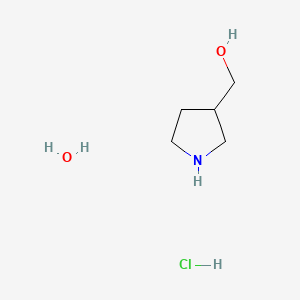
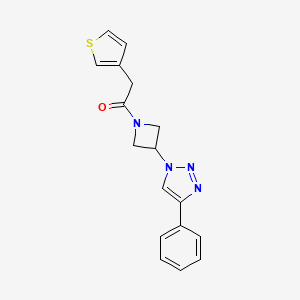

![1-(4-Cyclopentylpiperazin-1-yl)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2736178.png)
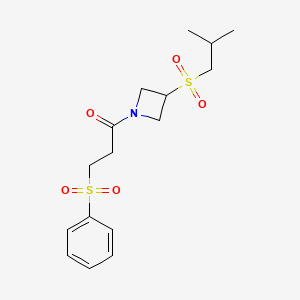
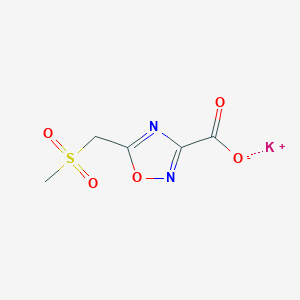

![N-(4-acetylphenyl)-2-[4-(2,4-dimethylphenyl)-2-oxo-2,3-dihydro-1H-1,5-benzodiazepin-1-yl]acetamide](/img/structure/B2736182.png)
![4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2736184.png)
![N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-N'-[4-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B2736186.png)
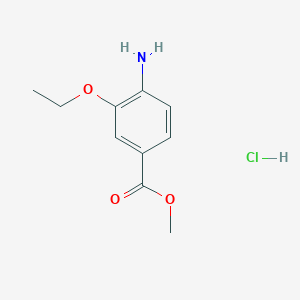
![[4-[[4-(trifluoromethoxy)phenyl]carbamoyl]phenyl] N,N-dimethylsulfamate](/img/structure/B2736192.png)
